(5E)-2-anilino-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Description
5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core
Properties
Molecular Formula |
C20H12Cl2N2O2S |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12Cl2N2O2S/c21-12-6-8-15(16(22)10-12)17-9-7-14(26-17)11-18-19(25)24-20(27-18)23-13-4-2-1-3-5-13/h1-11H,(H,23,24,25)/b18-11+ |
InChI Key |
YLMLRTJWMZFRNT-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-furylmethylamine and thiourea under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or furyl rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
- 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of both dichlorophenyl and furyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
